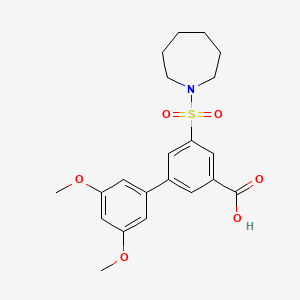
5-(azepan-1-ylsulfonyl)-3',5'-dimethoxybiphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(azepan-1-ylsulfonyl)-3',5'-dimethoxybiphenyl-3-carboxylic acid, also known as AZD-3965, is a small molecule inhibitor that targets monocarboxylate transporters (MCTs). MCTs are responsible for the transport of lactate and other monocarboxylates across the plasma membrane, and their overexpression has been linked to various types of cancer. In
Mécanisme D'action
5-(azepan-1-ylsulfonyl)-3',5'-dimethoxybiphenyl-3-carboxylic acid targets MCTs, which are overexpressed in many types of cancer cells. By inhibiting MCTs, this compound prevents the transport of lactate and other monocarboxylates out of the cancer cells, leading to a buildup of these metabolites and ultimately causing the cancer cells to undergo apoptosis.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer effects, this compound has also been shown to have potential therapeutic applications in other conditions, such as metabolic disorders and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(azepan-1-ylsulfonyl)-3',5'-dimethoxybiphenyl-3-carboxylic acid in lab experiments is its specificity for MCTs, which allows for targeted inhibition of these transporters. However, one limitation is that this compound may not be effective in all types of cancer cells, and further research is needed to identify which types of cancer cells are most responsive to this treatment.
Orientations Futures
There are several future directions for research on 5-(azepan-1-ylsulfonyl)-3',5'-dimethoxybiphenyl-3-carboxylic acid. One area of interest is the development of combination therapies that incorporate this compound with other cancer treatments, such as immunotherapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, further research is needed to understand the long-term effects of this compound on normal cells and to identify any potential side effects of this treatment.
Méthodes De Synthèse
The synthesis of 5-(azepan-1-ylsulfonyl)-3',5'-dimethoxybiphenyl-3-carboxylic acid involves several steps, including the reaction of 5-bromo-2-methoxybenzoic acid with sodium azide to form 5-azido-2-methoxybenzoic acid, which is then reacted with 1-aminocyclohexane to form 5-(azepan-1-ylsulfonyl)-2-methoxybenzoic acid. The final step involves the reaction of this intermediate with 3,5-dimethoxyphenylboronic acid in the presence of a palladium catalyst to form this compound.
Applications De Recherche Scientifique
5-(azepan-1-ylsulfonyl)-3',5'-dimethoxybiphenyl-3-carboxylic acid has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells, both in vitro and in vivo. In addition, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
3-(azepan-1-ylsulfonyl)-5-(3,5-dimethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-27-18-10-16(11-19(14-18)28-2)15-9-17(21(23)24)13-20(12-15)29(25,26)22-7-5-3-4-6-8-22/h9-14H,3-8H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJELCNBJPSVNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC(=C2)S(=O)(=O)N3CCCCCC3)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[((2R,5S)-5-{[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]-1,4-oxazepane](/img/structure/B5372566.png)

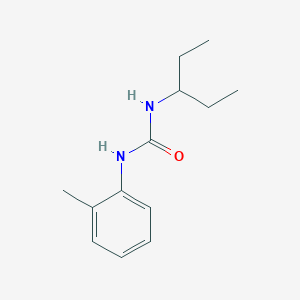
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5372584.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(cyclopropylacetyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5372587.png)
![ethyl [5-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5372589.png)
![2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5372596.png)
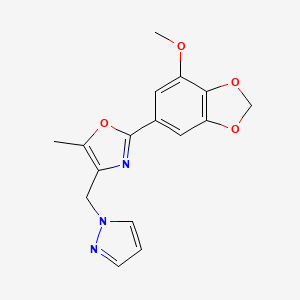
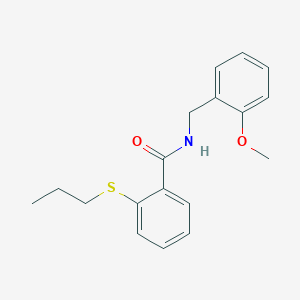
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylnicotinamide](/img/structure/B5372614.png)
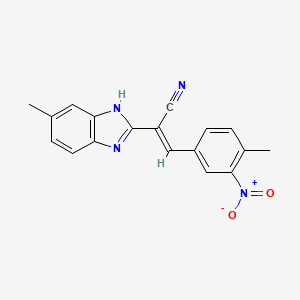
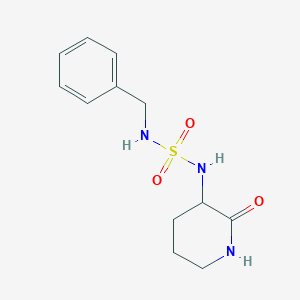
![4-chloro-1-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5372634.png)
![N-{2-[1-(2-biphenylylmethyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B5372637.png)